

Commercial & Technical Profile: 3-(2-Methoxyethoxy)benzotrile

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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)benzotrile

CAS No.: 80407-67-6

Cat. No.: B1593239

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CAS Number: 80407-67-6 | Molecular Formula: $C_{10}H_{11}NO_2$ [1]

Executive Summary

3-(2-Methoxyethoxy)benzotrile is a specialized organonitrile intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1][2] Characterized by a benzotrile core substituted at the meta position with a methoxyethoxy (PEG-1) tail, this compound serves as a critical building block for introducing solubility-enhancing ether linkages into aromatic drug scaffolds.[1]

While not a bulk commodity chemical like simple benzotrile, it is commercially available through specialized fine chemical vendors and contract research organizations (CROs).[1] Its primary value lies in its dual functionality: the nitrile group serves as a versatile precursor for amines, amides, and heterocycles (e.g., tetrazoles), while the methoxyethoxy chain modulates lipophilicity and metabolic stability.[1]

Chemical Identity & Physicochemical Properties[1] [3][4][5][6]

Property	Specification
IUPAC Name	3-(2-Methoxyethoxy)benzonitrile
CAS Number	80407-67-6
Molecular Weight	177.20 g/mol
Molecular Formula	C ₁₀ H ₁₁ NO ₂
Physical State	Pale yellow oil or low-melting solid
Solubility	Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Key Functional Groups	Nitrile (-CN), Ether (-O-CH ₂ CH ₂ -O-)
SMILES	<chem>COCCOC1=CC=CC(=C1)C#N</chem>

Synthesis & Manufacturing Methodologies

The industrial and laboratory-scale synthesis of **3-(2-Methoxyethoxy)benzonitrile** predominantly relies on Williamson Ether Synthesis.^[1] This pathway is preferred due to the commercial availability of the starting material, 3-hydroxybenzonitrile, and the high yields associated with alkylation reactions.^[1]

Core Synthesis Protocol (Nucleophilic Substitution)

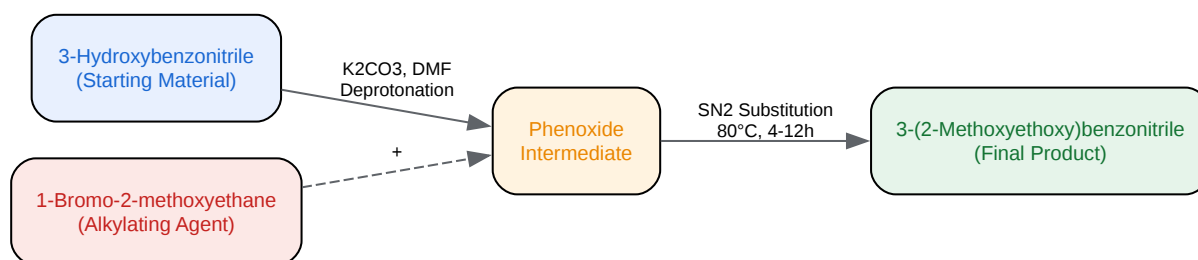
Reaction Logic: The phenolic hydroxyl group of 3-hydroxybenzonitrile is deprotonated by a mild base to form a phenoxide ion, which then attacks the electrophilic carbon of 1-bromo-2-methoxyethane (or the chloro- analog).^[1]

- Reagents: 3-Hydroxybenzonitrile (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).^[1]
- Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).^[1]
- Conditions: 60–80°C, 4–12 hours under inert atmosphere (N₂).

Step-by-Step Procedure:

- Activation: Dissolve 3-hydroxybenzointrile in anhydrous DMF. Add K_2CO_3 and stir at room temperature for 30 minutes to generate the phenoxide.
- Alkylation: Dropwise add 1-bromo-2-methoxyethane to the reaction mixture.
- Heating: Heat the mixture to $80^\circ C$. Monitor conversion via TLC (eluent: Hexane/EtOAc) or HPLC.
- Workup: Quench with water. Extract into ethyl acetate. Wash organic layer with brine to remove DMF.[1]
- Purification: Dry over $MgSO_4$, concentrate in vacuo. Purify via silica gel flash chromatography if necessary, though high-purity crude is often obtained.[1]

Synthetic Pathway Visualization



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Figure 1: Williamson ether synthesis pathway for the production of **3-(2-Methoxyethoxy)benzointrile**.

Applications in Drug Development[2][3]

This compound is not merely a solvent or reagent; it is a structural motif donor.[1]

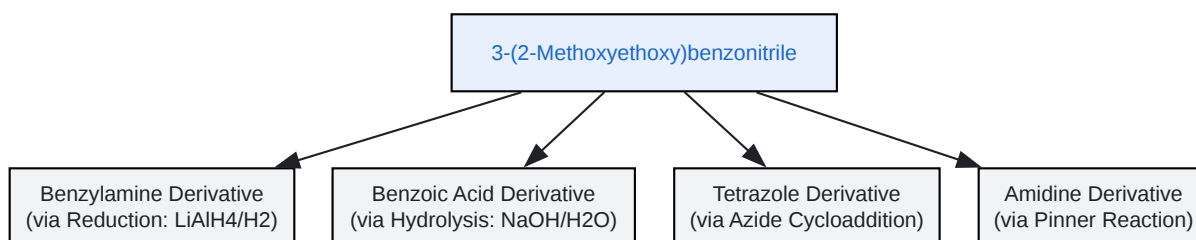
Pharmacophore Utility

- Solubility Modulation: The 2-methoxyethoxy chain acts as a "mini-PEG" unit.[1] Attaching this group to an aromatic scaffold significantly improves aqueous solubility compared to a simple methoxy or alkyl group, without introducing ionizable centers.[1]

- Bioisosterism: The nitrile group (-CN) is a robust bioisostere for carbonyls, hydroxyls, and carboxylates.[1] It resists oxidative metabolism (CYP450) better than many other polar groups.[1]
- Target Classes:
 - Kinase Inhibitors: Used to occupy solvent-exposed regions of the ATP binding pocket.[1]
 - PDE Inhibitors: Analogous structures are found in PDE4 inhibitors (e.g., Cilomilast analogs) where ether-linked aromatics are common.[1]

Downstream Derivatization Logic

The nitrile group serves as a "masked" functional group that can be transformed late-stage in a synthesis campaign:



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Figure 2: Divergent synthesis capabilities starting from the nitrile core.[1]

Commercial Availability & Supply Chain[1][7]

Market Status

3-(2-Methoxyethoxy)benzonitrile is classified as a Fine Chemical / Building Block.[1] It is typically kept in stock by catalog suppliers in gram-scale quantities (1g – 100g) but requires lead time for kilogram-scale bulk orders.[1]

Supplier Tiers

Supplier Type	Typical Scale	Lead Time	Purity Grade
Catalog Vendors (e.g., Sigma, BLD Pharm, Enamine)	mg to 100g	1–2 Weeks	>95% (HPLC)
Custom Synthesis / CROs (e.g., WuXi, ChemPartner)	1kg to 100kg	4–8 Weeks	>98% (Process Optimized)
Bulk Aggregators (e.g., MolPort, Ambinter)	Variable	Variable	Variable

Sourcing Considerations

- Cost Indication: High. Estimated at \$80 – \$150 USD per gram for research grades, dropping significantly for bulk custom synthesis.[\[1\]](#)
- Regulatory: Not typically controlled (DEA/List I), but standard customs declarations for organic nitriles apply.[\[1\]](#)

Quality Control & Safety (E-E-A-T)

Analytical Verification

To validate the identity of purchased or synthesized material, the following analytical signatures must be confirmed:

- ¹H NMR (DMSO-d₆): Look for the characteristic ethylene bridge triplets (~3.7 ppm and ~4.1 ppm) and the methoxy singlet (~3.3 ppm).[\[1\]](#) The aromatic region (6.9–7.5 ppm) must show a meta-substitution pattern.[\[1\]](#)
- IR Spectroscopy: A sharp, distinct absorption band at ~2230 cm⁻¹ confirms the presence of the nitrile (C≡N) group.[\[1\]](#)
- HPLC Purity: Minimum 95% area integration required for biological screening.

Safety Profile (GHS Hazards)

Signal Word: WARNING

- H302: Harmful if swallowed.[1][2]
- H315: Causes skin irritation.[1][2]
- H319: Causes serious eye irritation.[1][2]
- H335: May cause respiratory irritation.[1][2]

Handling Protocol: Always handle in a fume hood. Nitriles can liberate toxic cyanide gas if subjected to strong acids or combustion, although this specific ether-derivative is relatively stable.[1] Wear nitrile gloves and safety glasses.[1]

References

- National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 73712, 3-Methoxybenzotrile (Structural Analog & Class Reference). Retrieved from [[Link](#)]
- Langer, P., et al. (2001).[1] Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides. US Patent US6288262B2.[1][3] Retrieved from
- Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.[1] (Contextual grounding for nitrile utility).

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Sources

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- 2. 3-(2-Methoxyethoxy)benzotrile|CAS 80407-67-6|RUO [benchchem.com]

- [3. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents \[patents.google.com\]](#)
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